molecular formula C13H16O3 B1303837 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione CAS No. 69745-21-7

6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione

Cat. No. B1303837
CAS RN: 69745-21-7
M. Wt: 220.26 g/mol
InChI Key: CITBBIDGKBBHGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various starting materials. For instance, one compound was synthesized by treating silylated quinazoline dione with bis-allyloxy methane, indicating a method that could potentially be adapted for the synthesis of "6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione" . Another synthesis involved a one-pot process based on barbituric acid derivatives, cyclohexandione, and nitrobenzaldehyde in water media, which suggests a possible aqueous route for synthesizing similar hydroxy-dione compounds . Additionally, a synthesis involving trifluoro-1-(4-methylphenyl)butane-1,3-dione as a starting material was reported, which is structurally similar to the compound of interest .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were analyzed using various spectroscopic methods and density functional theory (DFT). X-ray diffraction provided geometrical parameters, while vibrational spectroscopy (FT-IR and FT-Raman) and NBO analysis helped in understanding the stability and charge delocalization within the molecules . These methods could be applied to "6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione" to gain insights into its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific reactions for "6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione," but they do discuss the reactivity of similar compounds. For example, the synthesized compounds were evaluated for their antimicrobial activity, indicating that they participate in biological interactions . The reactivity of such compounds with bases and acids was also studied, as seen in the use of a synthesized compound as an acid-base titration indicator .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds were characterized using spectral data, including IR, NMR, and mass spectrometry. The electronic absorption and frontier molecular orbital analyses (HOMO-LUMO) were used to discuss the nonlinear optical (NLO) properties . The acid dissociation constant was determined using UV-Vis spectroscopy, which is a critical property for understanding the behavior of the compound in different pH environments . These methods would be relevant for analyzing the physical and chemical properties of "6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione."

Scientific Research Applications

Biological Activities of Curcumin Derivatives

Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have shown a wide range of biological properties. The modification of curcumin's carbonyl group has led to new analogues with enhanced medicinal and biological properties. These compounds and their metal complexes exhibit potent biological activity, hinting at their potential applications in various therapeutic areas (Omidi & Kakanejadifard, 2020).

Signal Molecules in Cellular Functions

Compounds like 4-Hydroxy-2,3-nonenal (HNE), derived from the oxidative decomposition of polyunsaturated fatty acids, act as signal molecules modulating biological events such as chemotaxis, signal transduction, gene expression, and cell differentiation. This underscores the potential of similar hydroxy compounds in influencing cellular functions and pathological conditions (Dianzani, Barrera, & Parola, 1999).

Enhancement of Curcumin's Biological and Pharmacological Properties

The encapsulation and formulation of curcumin have been explored to overcome its poor solubility and bioavailability, significantly enhancing its therapeutic potential. Nano-encapsulated curcumin shows improved biological and pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects, offering insights into the development of more effective therapeutic agents (Witika et al., 2021).

properties

IUPAC Name

6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(16)9-12(15)3-2-8-14/h4-7,14H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITBBIDGKBBHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377410
Record name 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione

CAS RN

69745-21-7
Record name 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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